An In-depth Technical Guide to Dansyl-DL-valine Cyclohexylammonium Salt for Advanced Analytical Applications
An In-depth Technical Guide to Dansyl-DL-valine Cyclohexylammonium Salt for Advanced Analytical Applications
This guide provides a comprehensive technical overview of Dansyl-DL-valine cyclohexylammonium salt, a key reagent in the field of analytical biochemistry and chiral separations. We will delve into its fundamental properties, mechanism of action, and practical applications, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Fluorescent Derivatization in Chiral Analysis
In the realm of pharmaceutical development and metabolomics, the ability to separate and quantify enantiomers of chiral molecules, such as amino acids, is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methodologies. Fluorescent derivatization, a technique that chemically tags a non-fluorescent molecule with a fluorescent probe (fluorophore), offers a highly sensitive and selective means of detection in modern analytical techniques like High-Performance Liquid Chromatography (HPLC).
Dansyl-DL-valine cyclohexylammonium salt is a specialized reagent designed for such purposes. It is the salt form of Dansyl-DL-valine, where the dansyl group acts as the fluorophore. The DL-valine component makes it particularly useful as an analyte in chromatographic and separation columns for the resolution of enantiomers and diastereomers of dansyl amino acids, aromatic carboxylic acids, and isoxazolines.[1] The cyclohexylammonium salt form is utilized to enhance the stability and handling of the compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of Dansyl-DL-valine cyclohexylammonium salt is critical for its effective application.
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₅N₃O₄S | [1] |
| Molecular Weight | 449.61 g/mol | [1] |
| CAS Number | 84540-67-0 | [1] |
| Appearance | Typically a powder | [2] |
| Storage Temperature | -20°C | [2] |
| Excitation Maximum (λex) | ~335 nm | [3] |
| Emission Maximum (λem) | ~518 nm | [3] |
| Quantum Yield | High (e.g., Dansyl glycine is 0.66) | [4][5] |
Note: The spectral properties are characteristic of the dansyl fluorophore and may exhibit slight variations depending on the solvent environment.
The Dansylation Reaction: Mechanism and Scientific Rationale
The core of this reagent's utility lies in the dansylation reaction, a well-established method for labeling primary and secondary amines. The reaction involves the nucleophilic attack of the amino group on the sulfonyl chloride of the dansyl group.
Caption: Mechanism of the dansylation reaction.
The choice of a basic pH (typically 9.5-10) is crucial as it deprotonates the primary or secondary amino group, increasing its nucleophilicity and thus the reaction rate.[6] However, excessively high pH can also accelerate the hydrolysis of dansyl chloride, a competing side reaction that reduces the labeling efficiency.[7] Therefore, careful control of the pH is a self-validating step in any protocol. The use of an organic co-solvent, such as acetone or acetonitrile, is often necessary to solubilize both the analyte and the dansylating reagent.[6][8]
Experimental Protocol: Chiral Separation of Amino Acids using HPLC
This section provides a detailed, step-by-step methodology for the derivatization of an amino acid sample with Dansyl-DL-valine cyclohexylammonium salt followed by HPLC analysis for chiral separation. This protocol is designed to be a self-validating system, where proper execution of each step ensures reliable and reproducible results.
Caption: Experimental workflow for amino acid analysis using dansylation and HPLC.
Materials:
-
Dansyl-DL-valine cyclohexylammonium salt
-
Amino acid standards or sample
-
Acetonitrile (ACN), HPLC grade
-
Sodium carbonate
-
Ammonium hydroxide
-
Water, HPLC grade
-
0.22 µm syringe filters
Equipment:
-
HPLC system with a fluorescence detector
-
C18 reverse-phase column
-
Heating block or water bath
-
Vortex mixer
-
pH meter
Procedure:
-
Reagent Preparation:
-
Derivatization Reagent: Prepare a 50 mM solution of Dansyl-DL-valine cyclohexylammonium salt in acetonitrile.[8] This solution should be stored in the dark and used within 24 hours.[8] The rationale for using acetonitrile is its ability to dissolve the dansylating agent and its miscibility with the aqueous reaction buffer.
-
Reaction Buffer: Prepare a 100 mM sodium carbonate/bicarbonate buffer and adjust the pH to 9.8.[8] Filter through a 0.22 µm filter. This pH is optimal for deprotonating the amino groups of the analytes without causing excessive hydrolysis of the dansyl chloride.[7][8]
-
Quenching Solution: Prepare a 10% (v/v) solution of ammonium hydroxide in water.[8]
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix your amino acid standard or sample with the derivatization reagent and the reaction buffer. A typical ratio is 1:1:1 (v/v/v).
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at a controlled temperature, for example, 60°C for 60 minutes.[6] The elevated temperature increases the reaction kinetics.[7]
-
-
Quenching:
-
After incubation, add the quenching solution to the reaction mixture to consume any excess Dansyl-DL-valine.[8] This step is critical to prevent further reactions that could lead to the degradation of the dansylated amino acids and to avoid having excess reagent interfere with the chromatographic separation.[9]
-
-
HPLC Analysis:
-
Filter the quenched reaction mixture through a 0.22 µm syringe filter before injection.
-
Inject an appropriate volume (e.g., 20 µL) onto a C18 reverse-phase HPLC column.[6]
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[10] The gradient will separate the dansylated amino acids based on their hydrophobicity.
-
Set the fluorescence detector to an excitation wavelength of approximately 335 nm and an emission wavelength of approximately 518 nm.[3]
-
Identify and quantify the amino acid enantiomers by comparing their retention times and peak areas to those of known standards.
-
Applications in Research and Drug Development
The high sensitivity and reliability of the dansylation method make Dansyl-DL-valine cyclohexylammonium salt a valuable tool in various research and development areas:
-
Chiral Purity Assessment: Determining the enantiomeric excess of amino acid-based drugs or intermediates.
-
Metabolomics: Quantifying amino acids in biological fluids to study metabolic pathways and disease biomarkers.[11]
-
Peptide Sequencing: Identifying the N-terminal amino acid of peptides and proteins.[4]
-
Food Science: Analyzing the amino acid composition of food products.
Safety and Handling
While Dansyl-DL-valine cyclohexylammonium salt is not classified as a hazardous substance, standard laboratory safety practices should be followed.[12] It is advisable to wear personal protective equipment, including gloves and safety glasses, and to handle the compound in a well-ventilated area.[13][14] Avoid inhalation of dust and contact with skin and eyes.[12] Store the compound at -20°C to ensure its stability.[2]
Conclusion
Dansyl-DL-valine cyclohexylammonium salt is a powerful and versatile reagent for the fluorescent labeling and chiral separation of amino acids and other primary and secondary amine-containing compounds. Its well-understood reaction mechanism, coupled with the high sensitivity of fluorescence detection, provides a robust and reliable analytical method. By following a well-designed and self-validating protocol, researchers can achieve accurate and reproducible results, advancing our understanding in diverse fields from drug discovery to clinical diagnostics.
References
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]
- 4. A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00212B [pubs.rsc.org]
- 5. Dansyl glycine [omlc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 10. HPLC Method for Analysis of Dansyl Amino Acids | SIELC Technologies [sielc.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. carlroth.com [carlroth.com]
- 14. fishersci.com [fishersci.com]
